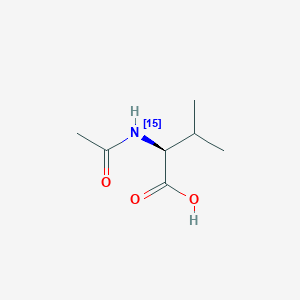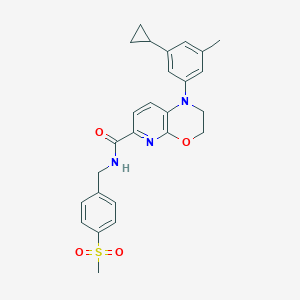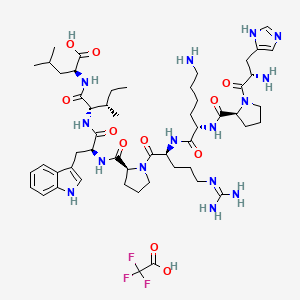
Pyritinol-d10 (dihydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyritinol-d10 (dihydrochloride hydrate) is a labeled analog of pyritinol, a semi-synthetic molecule synthesized by combining two molecules of pyridoxine (vitamin B6) with a disulfide linkage. Pyritinol is known for its nootropic properties and is used to treat cognitive disorders and learning disabilities . The deuterated form, Pyritinol-d10, is used in scientific research to study the pharmacokinetics and metabolism of pyritinol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.
Industrial Production Methods
Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond involves the oxidation of pyridoxine.
Reduction: The disulfide bond can be reduced back to the thiol form.
Substitution: The compound can undergo substitution reactions at the pyridoxine rings.
Common Reagents and Conditions
Oxidizing agents: Used for the formation of the disulfide bond.
Reducing agents: Used for breaking the disulfide bond.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .
Applications De Recherche Scientifique
Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyritinol.
Neuropharmacology: Investigating the effects of pyritinol on neurotransmitter pathways and brain function.
Cognitive Disorders: Researching the potential therapeutic effects of pyritinol in treating cognitive disorders such as Alzheimer’s disease and dementia.
Antioxidant and Anti-inflammatory Studies: Exploring the antioxidant and anti-inflammatory properties of pyritinol.
Mécanisme D'action
Pyritinol-d10 (dihydrochloride hydrate) exerts its effects by regulating signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . It acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving blood flow to the brain . The compound’s molecular targets include neurotransmitter receptors and enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: Another nootropic agent used to enhance cognitive function.
Co-dergocrine: Used to improve cerebral blood flow and cognitive function.
Meclophenoxate: A nootropic agent with antioxidant properties.
Uniqueness of Pyritinol-d10
Pyritinol-d10 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. Its dual action as a cognitive enhancer and antioxidant makes it a valuable compound in neuropharmacology research .
Propriétés
Formule moléculaire |
C16H22N2O5S2 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
Clé InChI |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)






